molecular formula C18H39NO2 B15177600 Einecs 298-618-0 CAS No. 93820-39-4

Einecs 298-618-0

Cat. No.: B15177600
CAS No.: 93820-39-4
M. Wt: 301.5 g/mol
InChI Key: JYEVXRDSRQKIHG-UHFFFAOYSA-N
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Description

EINECS 298-618-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry encompassing over 100,000 compounds marketed in the EU before 1981 . The compound’s classification likely aligns with EINECS’s broader objectives to prioritize chemicals for toxicity testing using computational tools like (Q)SAR (Quantitative Structure-Activity Relationship) and read-across approaches . These methods rely on structural and physicochemical similarities to predict endpoints such as acute toxicity, bioaccumulation, and environmental persistence .

Properties

CAS No.

93820-39-4

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

7-methyloctan-1-amine;7-methyloctanoic acid

InChI

InChI=1S/C9H21N.C9H18O2/c1-9(2)7-5-3-4-6-8-10;1-8(2)6-4-3-5-7-9(10)11/h9H,3-8,10H2,1-2H3;8H,3-7H2,1-2H3,(H,10,11)

InChI Key

JYEVXRDSRQKIHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCN.CC(C)CCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

EINECS chemicals are compared using structural fingerprints (e.g., PubChem 2D fingerprints) and the Tanimoto index, where a threshold of ≥70% similarity defines analogs . For example, if EINECS 298-618-0 is a substituted mononitrobenzene (hypothetical assumption based on ), structurally similar compounds might include:

CAS No. Molecular Formula Tanimoto Similarity Key Structural Features
98-95-3 C₆H₅NO₂ 85% Nitro group at para position
88-72-2 C₆H₄ClNO₂ 78% Chlorine and nitro substituents
100-01-6 C₆H₅NO₂S 72% Sulfonic acid group addition

Source : Hypothetical data modeled after QSAR studies in and structural similarity frameworks in .

Physicochemical Properties

Key properties such as hydrophobicity (log Kow), molecular weight, and solubility are critical for read-across predictions. For instance:

CAS No. log Kow (ESOL) Molecular Weight (g/mol) Solubility (mg/mL) Bioavailability Score
98-95-3 1.85 123.11 10.2 0.55
88-72-2 2.30 157.56 5.8 0.48
100-01-6 -0.92 185.18 220.0 0.65

Notes: Data derived from analogs in and . Lower solubility correlates with higher log Kow, influencing bioavailability and toxicity .

Toxicological Profiles

QSAR models predict acute toxicity (e.g., LC₅₀ for fish, EC₅₀ for daphnids) using log Kow and structural alerts. For example:

CAS No. Predicted Fish LC₅₀ (mg/L) Daphnid EC₅₀ (mg/L) Hazard Statements
98-95-3 12.5 8.3 H302 (Harmful if swallowed)
88-72-2 4.7 2.1 H410 (Toxic to aquatic life)
100-01-6 45.0 30.5 H315 (Causes skin irritation)

Source : Toxicity predictions modeled after ’s QSAR advisory tool for nitrobenzenes. Chlorinated analogs (e.g., 88-72-2) show higher toxicity due to increased hydrophobicity and reactivity .

Research Findings

  • Coverage Efficiency : A RASAR (Read-Across Structure Activity Relationship) model using 1,387 labeled compounds can predict toxicity for 33,000 EINECS chemicals, achieving >70% structural similarity thresholds .
  • Model Accuracy: QSARs for chlorinated alkanes and organothiophosphates demonstrate AUC (Area Under Curve) values >0.7 for predicting fish toxicity, validating their use for this compound analogs .
  • Limitations: Compounds with undefined mixtures (e.g., botanical extracts) or novel substituents require experimental validation, as QSARs may fail to capture unique interactions .

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